

Polyglycerol-4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglycerol-4 (PG-4), also known as **tetraglycerol**, is a versatile polyol polymer synthesized from the controlled polymerization of glycerol. Its unique combination of hydrophilicity, biocompatibility, and a high density of hydroxyl groups makes it a valuable excipient in the pharmaceutical, cosmetic, and food industries. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of polyglycerol-4, with a focus on its application in drug development.

Chemical Structure and Composition

Polyglycerol-4 is a complex mixture of oligomers, with the predominant species being the tetramer of glycerol. The polymerization process can lead to a variety of linear, branched, and cyclic structures. A representative chemical structure of a linear polyglycerol-4 molecule is depicted below. Commercial polyglycerol-4 is a clear, yellowish, viscous liquid that is less hygroscopic than glycerol or diglycerol.[1] It is miscible with water and has excellent moisturizing properties, making it a good water-based solvent.[2][3]

Click to download full resolution via product page

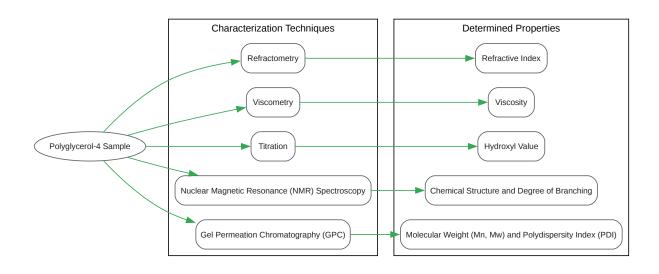
Caption: Representative chemical structure of a linear Polyglycerol-4 molecule.

The composition of a typical commercial Polyglycerol-4 product is detailed in the table below.

Component	Value
Diglycerol	< 10%
Triglycerol	30 - 45%
Tetraglycerol	25 - 45%
Sum of Di, Tri and Tetraglycerol	> 75%
Pentaglycerol and Hexaglycerol	15 - 30%
Heptaglycerol and higher oligomers	< 10%
Water	< 1 g/kg
Chloride	< 100 mg/kg
Data obtained from a commercial product data sheet.[1][4]	

Physicochemical Properties

The physicochemical properties of polyglycerol-4 are crucial for its functionality in various applications. These properties can vary depending on the specific manufacturing process and the resulting oligomer distribution.


Property	Typical Value/Range	Method of Analysis
Appearance	Clear, yellowish, viscous liquid	Visual Inspection
Solubility	Miscible with water, ethanol, and glycols	Visual Inspection
Molecular Formula (Ideal)	C12H26O9	-
Hydroxyl Value (mg KOH/g)	950 - 1150	Titration
Viscosity (mPa⋅s at 20°C)	3000 - 7000	Viscometer
Refractive Index (at 20°C)	1.480 - 1.490	Refractometer
Density (g/cm³ at 20°C)	1.20 - 1.25	Densitometer

Experimental Protocols Synthesis of Polyglycerol-4

The synthesis of polyglycerol-4 is typically achieved through the alkali-catalyzed polymerization of glycerol at elevated temperatures. The following is a general experimental protocol.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lookpolymers.com [lookpolymers.com]
- 2. Pure VEGETABLE POLYGLYCERINE-4 Spiga Nord S.p.A. [spiganord.com]
- 3. ulipolymer.com [ulipolymer.com]
- 4. aquachem.co.kr [aquachem.co.kr]
- To cite this document: BenchChem. [Polyglycerol-4: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008353#polyglycerol-4-fundamental-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com